molecular formula C8H7ClO5S B1338609 Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate CAS No. 60638-81-5

Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate

Cat. No. B1338609
CAS RN: 60638-81-5
M. Wt: 250.66 g/mol
InChI Key: JCUQSWVHGVRETC-UHFFFAOYSA-N
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Patent
US08778939B2

Procedure details

Sulfurochloridic acid (38.3 g, 329 mmol) at 0° C. was added to methyl 2-hydroxybenzoate (10 g, 65.7 mmol) in small portions and the mixture was then stirred at 0° C. for 1 h. The mixture was added dropwise to 10 ml ice-water with stirring and stirring continued for an additional 0.5 h. The ensuing white crystals were collected by filtration, washed three times with water, and then dried to yield the title compound. 12 g.
Quantity
38.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([Cl:5])(=O)(=[O:3])[OH:2].[OH:6][C:7]1[CH:16]=[CH:15][CH:14]=[CH:13][C:8]=1[C:9]([O:11][CH3:12])=[O:10]>>[Cl:5][S:1]([C:14]1[CH:15]=[CH:16][C:7]([OH:6])=[C:8]([CH:13]=1)[C:9]([O:11][CH3:12])=[O:10])(=[O:3])=[O:2]

Inputs

Step One
Name
Quantity
38.3 g
Type
reactant
Smiles
S(O)(=O)(=O)Cl
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC=C1
Step Two
Name
ice water
Quantity
10 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was then stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for an additional 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The ensuing white crystals were collected by filtration
WASH
Type
WASH
Details
washed three times with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClS(=O)(=O)C=1C=CC(=C(C(=O)OC)C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.